molecular formula C11H13NO2 B13617898 3-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylicacid

3-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylicacid

Cat. No.: B13617898
M. Wt: 191.23 g/mol
InChI Key: GDGYXUWXTQKMIY-UHFFFAOYSA-N
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Description

3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system . The reaction conditions often include the use of formaldehyde and hydrochloric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted quinolines, which can have different biological and chemical properties.

Scientific Research Applications

3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. Its unique structure allows for specific interactions with molecular targets, which can be advantageous in drug development and other applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-7-5-8-3-2-4-9(11(13)14)10(8)12-6-7/h2-4,7,12H,5-6H2,1H3,(H,13,14)

InChI Key

GDGYXUWXTQKMIY-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(=CC=C2)C(=O)O)NC1

Origin of Product

United States

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